![molecular formula C8H9N3O2 B14682478 [1-(4-Nitrophenyl)ethylidene]hydrazine CAS No. 28153-22-2](/img/structure/B14682478.png)
[1-(4-Nitrophenyl)ethylidene]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Nitrophenyl)ethylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a 4-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Nitrophenyl)ethylidene]hydrazine typically involves the condensation of an aromatic ketone with hydrazine in a suitable solvent such as methanol. For example, the reaction of 4-nitroacetophenone with hydrazine hydrate in methanol under reflux conditions can yield this compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(4-Nitrophenyl)ethylidene]hydrazine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Substitution: The hydrazine moiety can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives.
Substitution: Substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocyclic Compounds: [1-(4-Nitrophenyl)ethylidene]hydrazine is used as an intermediate in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Industry:
Wirkmechanismus
The mechanism of action of [1-(4-Nitrophenyl)ethylidene]hydrazine and its derivatives often involves interaction with biological macromolecules, leading to inhibition of microbial growth or modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
[1-(4-Nitrophenyl)ethylidene]hydrazine Derivatives: Compounds such as 1,3,4-thiadiazole derivatives, which are synthesized using this compound as a precursor.
Other Hydrazine Derivatives: Compounds like hydrazonoyl halides and hydrazinecarbothioamides, which share similar functional groups and reactivity.
Uniqueness:
Functional Group Versatility: The presence of both nitro and hydrazine groups in this compound provides unique reactivity, allowing for diverse chemical transformations.
Biological Activity: The compound and its derivatives exhibit significant antimicrobial activity, making them valuable in medicinal chemistry.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-6(10-9)7-2-4-8(5-3-7)11(12)13/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKRDSPGMCQLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950901 |
Source


|
| Record name | [1-(4-Nitrophenyl)ethylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28153-22-2 |
Source


|
| Record name | [1-(4-Nitrophenyl)ethylidene]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
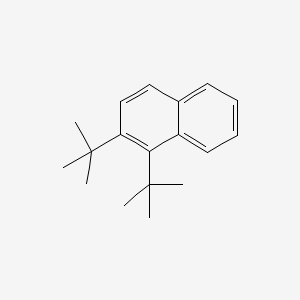
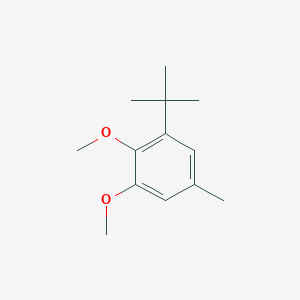
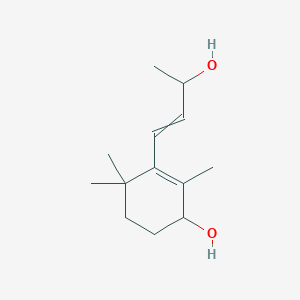
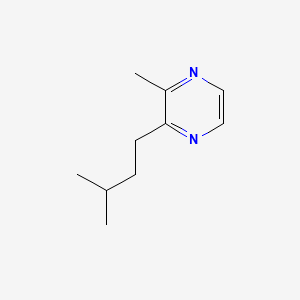
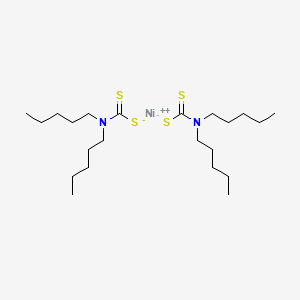
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
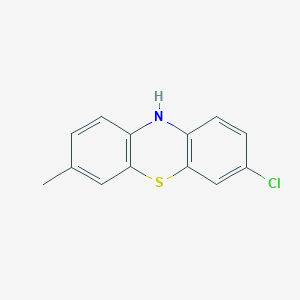
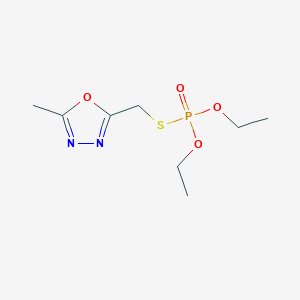
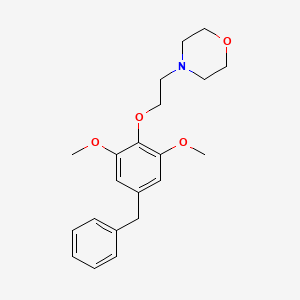
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
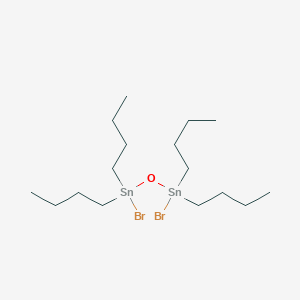
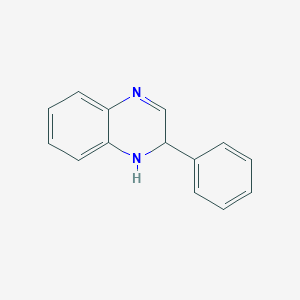
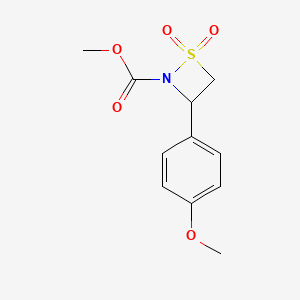
![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
